NucPE1

Description

Properties

IUPAC Name |

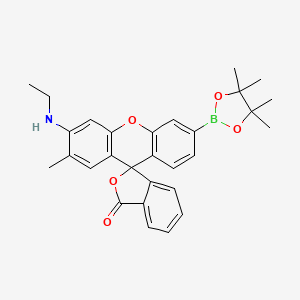

3'-(ethylamino)-2'-methyl-6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30BNO5/c1-7-31-23-16-25-22(14-17(23)2)29(20-11-9-8-10-19(20)26(32)34-29)21-13-12-18(15-24(21)33-25)30-35-27(3,4)28(5,6)36-30/h8-16,31H,7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHPDUBPWQBBRPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4(C5=CC=CC=C5C(=O)O4)C6=C(O3)C=C(C(=C6)C)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Nuclear Peroxy Emerald 1 (NucPE1): A Technical Guide to a Novel Nuclear-Localized Hydrogen Peroxide Probe

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), are crucial signaling molecules and mediators of oxidative stress.[1] Their precise subcellular localization plays a pivotal role in determining their physiological or pathological effects.[1][2] This document provides a comprehensive technical overview of Nuclear Peroxy Emerald 1 (NucPE1), a first-in-class fluorescent probe that selectively accumulates in the cell nucleus without the need for appended targeting moieties.[1][3] this compound allows for the real-time visualization and quantification of H₂O₂ fluxes within this critical organelle, offering new avenues for research in aging, cancer biology, and neurodegenerative diseases. We present detailed information on its discovery, synthesis, mechanism of action, and experimental protocols for its application in cell culture and in vivo models.

Discovery and Rationale

The study of nuclear H₂O₂ has been hampered by a lack of tools to measure its localized accumulation in living systems. While several fluorescent probes for H₂O₂ existed, none demonstrated inherent nuclear localization. The discovery of this compound was a serendipitous finding during a systematic screening of rhodol platforms aimed at developing a broader color palette of H₂O₂ indicators. A novel boronate derivative was identified that, unlike its predecessors, specifically accumulated in the nuclei of live mammalian cells. This unique property allows this compound to address the critical need for a chemical tool to interrogate ROS fluxes within the sensitive nuclear environment.

Synthesis and Mechanism of Action

The synthesis of this compound is a multi-step process. It begins with the condensation of 3-ethylamino-p-cresol and 2-(2,4-dihydroxybenzoyl)benzoic acid in trifluoroacetic acid to produce a rhodol intermediate. This is followed by treatment with N-phenyl bis(trifluoromethanesulfonamide) to yield a triflate.

This compound's detection mechanism is based on the H₂O₂-mediated conversion of an arylboronate to a phenol. In its native state, this compound exhibits two major visible region absorptions and a weak emission. Upon reaction with H₂O₂, this compound is converted to a highly fluorescent fluorophore, resulting in a significant increase in emission intensity. This ratiometric response allows for the sensitive and selective detection of nuclear H₂O₂.

Caption: Synthetic pathway of Nuclear Peroxy Emerald 1 (this compound).

Data Presentation

Table 1: Photophysical Properties of this compound

| Property | This compound (Pre-reaction) | This compound (Post-reaction with H₂O₂) |

| Absorption (λabs) | 468 nm, 490 nm | 505 nm |

| Molar Extinction Coefficient (ε) | 27,300 M⁻¹cm⁻¹, 26,000 M⁻¹cm⁻¹ | 19,100 M⁻¹cm⁻¹ |

| Emission (λem) | 530 nm | 530 nm |

| Quantum Yield (Φ) | 0.117 | 0.626 |

Table 2: In Vitro and In Vivo Application Parameters

| Parameter | Value |

| Cell Loading Concentration | 1-10 µM |

| Incubation Time | 15-45 minutes |

| Excitation Wavelength | 488 nm or 514 nm (Argon laser) |

| Emission Collection | ~520 nm or 522-554 nm |

| In Vivo Model Organism | Caenorhabditis elegans |

| Stock Solution Storage | -20°C or -80°C, protected from light |

Experimental Protocols

Preparation of this compound Staining Solution

-

Prepare Stock Solution: Dissolve this compound in DMSO to a concentration of 5-10 mM.

-

Storage: Aliquot the unused stock solution and store it in the dark at -20°C or -80°C to prevent repeated freeze-thaw cycles.

-

Prepare Working Solution: On the day of the experiment, dilute the stock solution with a suitable buffer (e.g., serum-free medium, HBSS, or PBS) to a final working concentration of 1-10 µM.

Staining Protocol for Adherent Cells

-

Cell Plating: Plate cells on a suitable imaging dish or plate the day before the experiment.

-

Drug Treatment (if applicable): Treat cells with the experimental compounds as required by your protocol.

-

Washing: Wash the cells 2-3 times with PBS.

-

Incubation: Add the pre-warmed this compound working solution to the cells and incubate at 37°C in the dark for 15-30 minutes. The optimal incubation time may vary between cell types.

-

Final Wash: Wash the cells 2-3 times with PBS for 5 minutes each.

-

Imaging: Cover the cells with pre-warmed serum-free medium or PBS to keep them moist during imaging.

Staining Protocol for Suspension Cells

-

Cell Collection: Centrifuge the suspended cells at 1000g for 3-5 minutes at 4°C and discard the supernatant.

-

Washing: Wash the cell pellet twice with PBS for 5 minutes each.

-

Resuspension and Incubation: Resuspend approximately 1x10⁶ cells in 0.5-1 mL of the this compound working solution and incubate at 37°C in the dark for 15-30 minutes.

-

Fluorescence Detection: Analyze the stained cells using confocal microscopy or flow cytometry.

Signaling Pathway and Applications

This compound has been instrumental in elucidating the role of nuclear H₂O₂ in various biological processes, particularly in the context of aging and oxidative stress. One significant application has been in studying the sirtuin-mediated oxidative stress response. In vivo imaging with this compound in C. elegans revealed that overexpression of the longevity-promoting protein sir-2.1 leads to a reduction in nuclear H₂O₂ levels. This suggests a direct link between sirtuin activity and the regulation of nuclear ROS pools.

Caption: Logical relationship of this compound in studying sirtuin pathways.

Conclusion

Nuclear Peroxy Emerald 1 is a powerful and unique tool for the specific detection of hydrogen peroxide within the cell nucleus. Its inherent nuclear localization and sensitive fluorescent response provide researchers with a reliable method to investigate the intricate roles of nuclear ROS in health and disease. The detailed protocols and data presented in this guide are intended to facilitate the successful application of this compound in a wide range of research and drug development endeavors.

References

- 1. Development of a Nuclear-Localized Fluorescent Probe for Hydrogen Peroxide and Applications to the Study of Sirtuin-Mediated Oxidative Stress Responses in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A nuclear-localized fluorescent hydrogen peroxide probe for monitoring sirtuin-mediated oxidative stress responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical Biology Approaches to Uncovering Nuclear ROS Control - PMC [pmc.ncbi.nlm.nih.gov]

NucPE1: A Technical Guide to Spectral Properties and Fluorescence Quantum Yield

For Researchers, Scientists, and Drug Development Professionals

NucPE1 (Nuclear Peroxy Emerald 1) is a fluorescent probe designed for the detection of hydrogen peroxide (H₂O₂) within the cellular nucleus.[1][2] Its ability to selectively accumulate in the nuclei of various mammalian cell lines and whole organisms like C. elegans without a specific targeting moiety makes it a valuable tool for investigating oxidative stress responses.[1][3][4] This guide provides a detailed overview of this compound's spectral characteristics, fluorescence quantum yield, and the experimental protocols for its application.

Core Spectral and Photophysical Properties

The functionality of this compound as a probe is based on a significant change in its fluorescence upon reaction with H₂O₂. In its native state, this compound exhibits weak fluorescence. However, upon reacting with H₂O₂, it is converted to a highly fluorescent product, referred to as fluorophore 1, leading to a substantial increase in the emission signal.

The key photophysical parameters of this compound before and after reaction with hydrogen peroxide are summarized below. These characteristics were evaluated in aqueous media buffered to a physiological pH of 7 (20 mM HEPES).

Data Presentation: Photophysical Characteristics of this compound

| Property | This compound (Unreacted State) | This compound + H₂O₂ (Product: Fluorophore 1) |

| Absorption Maxima (λ_abs) | 468 nm 490 nm | 505 nm |

| Molar Extinction Coefficient (ε) | 27,300 M⁻¹cm⁻¹ (at 468 nm) 26,000 M⁻¹cm⁻¹ (at 490 nm) | 19,100 M⁻¹cm⁻¹ |

| Emission Maximum (λ_em) | 530 nm | 530 nm |

| Fluorescence Quantum Yield (Φ) | 0.117 | 0.626 |

Signaling Pathway and Detection Mechanism

The detection of H₂O₂ by this compound is based on the hydrogen peroxide-mediated conversion of an arylboronate to a phenol. This chemical reaction transforms the weakly fluorescent this compound probe into the highly emissive fluorophore 1, resulting in a significant turn-on fluorescence response.

Caption: Mechanism of this compound activation by hydrogen peroxide.

Experimental Protocols

This section details the methodologies for utilizing this compound in research applications, from solution preparation to cellular imaging and analysis.

Preparation of this compound Solutions

-

Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution with a concentration in the range of 5-10 mM.

-

Storage: Unused stock solution should be divided into aliquots and stored in the dark at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. For long-term storage, -80°C for up to 6 months is recommended.

-

Working Solution: On the day of the experiment, dilute the stock solution with a suitable buffer such as serum-free medium, phosphate-buffered saline (PBS), or HEPES-buffered saline solution (HBSS) to a final working concentration of 1-10 µM.

Cell Staining and Incubation

The following protocols are provided as a general guide and may require optimization based on the specific cell type and experimental conditions.

For Adherent Cells:

-

Plate cells the day before the experiment.

-

Treat the cells with the desired experimental drugs or conditions.

-

Wash the cells 2-3 times with PBS.

-

Add the pre-warmed this compound working solution to the cells and incubate for 15-45 minutes at 37°C in the dark.

-

After incubation, wash the cells 2-3 times with PBS, for 5 minutes each time.

-

Keep the cells in pre-warmed, serum-free medium or PBS for imaging.

For Suspension Cells:

-

Centrifuge the cell suspension at 1000g for 3-5 minutes at 4°C and discard the supernatant.

-

Wash the cells twice with PBS for 5 minutes each time.

-

Resuspend approximately 1x10⁶ cells in 0.5-1 mL of the this compound working solution.

-

Incubate at 37°C in the dark for 15-30 minutes.

Fluorescence Imaging and Analysis

-

Confocal Microscopy: Live imaging of this compound can be performed using an argon laser for excitation.

-

Excitation Wavelength: 488 nm or 514 nm.

-

Emission Collection: Collected using a META detector at approximately 520 nm or in a range between 522-554 nm.

-

-

Image Analysis: Image processing can be carried out using software such as ImageJ. The mean fluorescence intensity is typically measured to quantify the signal. Background fluorescence from an area without cells should be measured and subtracted.

-

Flow Cytometry: this compound is also suitable for analyzing nuclear H₂O₂ levels via flow cytometry. After staining, cells are analyzed using the appropriate channels for green fluorescence.

Experimental Workflow for Spectral Characterization

The following diagram outlines the typical workflow for determining the spectral properties of this compound.

Caption: Workflow for in vitro spectral analysis of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A nuclear-localized fluorescent hydrogen peroxide probe for monitoring sirtuin-mediated oxidative stress responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. Development of a Nuclear-Localized Fluorescent Probe for Hydrogen Peroxide and Applications to the Study of Sirtuin-Mediated Oxidative Stress Responses in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Applications of NucPE1 in Oxidative Stress Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates, is a critical factor in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[1] Hydrogen peroxide (H₂O₂) is a major, relatively stable ROS that acts as a second messenger in various signaling pathways.[2] Its subcellular localization is crucial to its function, with nuclear H₂O₂ having direct implications for genomic stability and the regulation of gene expression.

This technical guide focuses on the applications of Nuclear Peroxy Emerald 1 (NucPE1), a novel fluorescent probe for the specific detection of hydrogen peroxide within the cell nucleus.[2][3] this compound offers researchers a powerful tool to investigate the nuanced roles of nuclear H₂O₂ in oxidative stress-related signaling pathways, providing valuable insights for basic research and drug development.[1]

Core Principles of this compound

This compound is a cell-permeable, small molecule fluorescent probe that selectively accumulates in the nucleus of living cells without the need for a nuclear localization signal. Its mechanism of action is based on the H₂O₂-mediated oxidation of a boronate group, which results in a significant increase in fluorescence intensity. This "turn-on" response allows for the sensitive and specific detection of nuclear H₂O₂ fluxes.

Quantitative Data of this compound

The following tables summarize the key quantitative properties of this compound, providing essential data for experimental design and data interpretation.

Table 1: Spectral Properties of this compound

| Property | Before H₂O₂ Reaction | After H₂O₂ Reaction |

| Maximum Absorption (λabs) | 468 nm and 490 nm | 505 nm |

| Molar Extinction Coefficient (ε) | 27,300 M⁻¹cm⁻¹ and 26,000 M⁻¹cm⁻¹ | 19,100 M⁻¹cm⁻¹ |

| Maximum Emission (λem) | 530 nm | 530 nm |

| Quantum Yield (Φ) | 0.117 | 0.626 |

Table 2: Kinetic and Application Data for this compound

| Parameter | Value |

| Observed Rate Constant (k) for H₂O₂ reaction | 8.2 × 10⁻³ s⁻¹ (pseudo-first-order) |

| Working Concentration (in vitro) | 5 µM |

| Working Concentration (cell culture) | 5-10 µM |

| Working Concentration (in vivo, C. elegans) | 50 µM |

| Excitation Wavelength (Confocal Microscopy) | 488 nm or 514 nm |

| Emission Collection (Confocal Microscopy) | ~520 nm or 522-554 nm |

Key Applications in Oxidative Stress Research

This compound is a versatile tool for investigating the role of nuclear H₂O₂ in a variety of cellular processes related to oxidative stress.

Monitoring Nuclear H₂O₂ Dynamics in Real-Time

This compound allows for the direct visualization and quantification of changes in nuclear H₂O₂ levels in response to various stimuli, including pro-oxidants, antioxidants, and drug candidates. This enables researchers to study the kinetics of nuclear ROS production and clearance with high spatial resolution.

Investigating the Sirtuin-Mediated Stress Response

Studies have successfully employed this compound to explore the link between the longevity-promoting protein Sir-2.1 (a sirtuin) and the regulation of nuclear ROS. In C. elegans, overexpression of Sir-2.1 was shown to correlate with reduced basal levels of nuclear H₂O₂ and a blunted response to exogenous H₂O₂, as measured by this compound fluorescence. This application highlights this compound's utility in studying the mechanisms of aging and longevity.

Elucidating the Role of Nuclear H₂O₂ in Nrf2-ARE Pathway Activation

The Keap1-Nrf2-ARE pathway is a master regulator of the cellular antioxidant response. Under oxidative stress, the transcription factor Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and drives the expression of a suite of cytoprotective genes. Given that H₂O₂ is a known activator of this pathway, this compound is an ideal tool to investigate the specific role of nuclear H₂O₂ in initiating Nrf2 nuclear translocation and subsequent gene activation. Researchers can use this compound to correlate the timing and magnitude of nuclear H₂O₂ accumulation with the dynamics of Nrf2 nuclear import.

Experimental Protocols

Protocol 1: General Staining of Adherent Cells with this compound

This protocol provides a general procedure for staining adherent mammalian cells with this compound to visualize nuclear hydrogen peroxide.

-

Cell Plating: Plate adherent cells on a suitable imaging dish or plate (e.g., glass-bottom dishes) the day before the experiment to allow for attachment and recovery.

-

Drug/Treatment Incubation: Treat cells with the experimental compounds (e.g., pro-oxidants, antioxidants, drug candidates) for the desired duration.

-

Washing: Gently wash the cells 2-3 times with pre-warmed phosphate-buffered saline (PBS).

-

This compound Staining:

-

Prepare a 1-10 µM this compound working solution in a suitable buffer (e.g., serum-free medium, Hank's Balanced Salt Solution (HBSS), or PBS) from a 5-10 mM DMSO stock solution.

-

Add the pre-warmed this compound working solution to the cells.

-

Incubate at 37°C in the dark for 15-30 minutes. The optimal incubation time may vary between cell types.

-

-

Post-Staining Wash: Wash the cells 2-3 times with PBS for 5 minutes each to remove excess probe.

-

Imaging:

-

Add pre-warmed serum-free medium or PBS to the cells to keep them moist during imaging.

-

Image the cells using a confocal microscope with appropriate laser excitation (e.g., 488 nm or 514 nm) and emission collection (~520 nm or 522-554 nm).

-

For co-localization studies, a nuclear counterstain such as Hoechst 33342 can be co-incubated with this compound.

-

Protocol 2: Investigating Nrf2 Activation with this compound

This protocol outlines a workflow for correlating nuclear H₂O₂ levels with the nuclear translocation of Nrf2.

-

Cell Culture and Treatment: Culture cells of interest and treat with a known Nrf2 activator (e.g., sulforaphane) or a test compound. Include a vehicle control and a positive control for oxidative stress (e.g., a low concentration of H₂O₂).

-

This compound Staining: At various time points after treatment, stain a subset of cells with this compound according to Protocol 1.

-

Immunofluorescence for Nrf2:

-

Fix the remaining cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS.

-

Block with a suitable blocking buffer (e.g., 5% bovine serum albumin in PBS).

-

Incubate with a primary antibody against Nrf2.

-

Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 647).

-

Counterstain nuclei with DAPI.

-

-

Image Acquisition and Analysis:

-

Acquire images of this compound fluorescence and Nrf2 immunofluorescence using a confocal microscope.

-

Quantify the mean fluorescence intensity of this compound within the nucleus.

-

Quantify the nuclear-to-cytoplasmic ratio of Nrf2 fluorescence intensity to determine the extent of nuclear translocation.

-

Correlate the changes in nuclear H₂O₂ (this compound signal) with the kinetics of Nrf2 nuclear translocation.

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Oxidative stress-induced activation of the Nrf2-ARE pathway.

Experimental Workflow Diagram

Caption: Workflow for correlating nuclear H₂O₂ with Nrf2 translocation.

Conclusion

This compound represents a significant advancement in the study of oxidative stress, providing a means to specifically interrogate the role of hydrogen peroxide within the cell nucleus. Its application in diverse biological models, from cultured cells to whole organisms, has already yielded valuable insights into the mechanisms of sirtuin-mediated stress responses. The potential for this compound to further unravel the complexities of other redox-sensitive signaling pathways, such as the Nrf2-ARE system, makes it an indispensable tool for researchers and drug development professionals. By enabling the precise measurement of nuclear H₂O₂, this compound will undoubtedly contribute to a deeper understanding of oxidative stress in health and disease, and aid in the development of novel therapeutic strategies.

References

NucPE1: A Technical Guide for Interrogating Sirtuin-Mediated Nuclear Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nuclear Peroxy Emerald 1 (NucPE1), a powerful fluorescent probe for the real-time monitoring of nuclear hydrogen peroxide (H₂O₂). We will explore its mechanism, detail its application in studying sirtuin-mediated responses to oxidative stress, and provide comprehensive experimental protocols and data interpretation guidelines.

Introduction to this compound and Sirtuin-Mediated Oxidative Stress

Hydrogen peroxide is a key reactive oxygen species (ROS) that acts as a second messenger in various signaling pathways but can also induce significant oxidative damage, particularly to nuclear DNA.[1][2] Sirtuins, a class of NAD⁺-dependent deacetylases, are critical regulators of cellular stress responses, metabolism, and aging.[3][4] Notably, sirtuins, such as SIRT1 and its homolog sir-2.1 in C. elegans, have been shown to modulate the cellular response to oxidative stress.[1]

This compound is a fluorescent probe specifically designed to accumulate in the cell nucleus, enabling the selective measurement of nuclear H₂O₂ fluxes. Its unique properties make it an invaluable tool for investigating the intricate relationship between sirtuin activity and the regulation of nuclear ROS levels, offering insights into aging and age-related diseases.

This compound: Mechanism of Action and Spectral Properties

This compound is designed to react with H₂O₂ in a highly selective manner, leading to a significant increase in its fluorescence emission. This reaction involves the oxidation of a boronate group, which unmasks the fluorescent reporter.

The key spectral properties of this compound before and after reaction with H₂O₂ are summarized below, highlighting the robust fluorescence enhancement that allows for sensitive detection of nuclear H₂O₂.

| Property | This compound (Unreacted) | This compound-H₂O₂ Product (Oxidized) |

| Maximum Absorption (λabs) | 468 nm (ε=27,300 M⁻¹cm⁻¹) & 490 nm (ε=26,000 M⁻¹cm⁻¹) | 505 nm (ε=19,100 M⁻¹cm⁻¹) |

| Maximum Emission (λem) | 530 nm | 530 nm |

| Quantum Yield (Φ) | 0.117 | 0.626 |

Table 1: Spectral properties of this compound before and after reaction with H₂O₂.

The workflow for utilizing this compound to measure nuclear H₂O₂ is a multi-step process involving probe loading, imaging, and data analysis.

Experimental Protocols

Detailed protocols for both in vitro and in vivo applications of this compound are provided below. These should be adapted to specific experimental needs.

In Vitro Staining Protocol for Mammalian Cells

This protocol outlines the steps for staining adherent or suspension mammalian cells with this compound.

Materials:

-

This compound

-

Anhydrous DMSO

-

Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)

-

Experimental cells (adherent or suspension)

Stock Solution Preparation:

-

Prepare a 5-10 mM stock solution of this compound in anhydrous DMSO.

-

Aliquot the stock solution and store it at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Working Solution Preparation:

-

On the day of the experiment, dilute the this compound stock solution to a final working concentration of 1-10 µM in a suitable buffer such as serum-free medium or PBS. The optimal concentration should be determined empirically for each cell type.

Staining Procedure:

-

For adherent cells, plate them the day before the experiment. For suspension cells, they can be used directly.

-

Treat the cells with the desired experimental compounds (e.g., sirtuin activators/inhibitors, oxidative stressors).

-

Wash the cells 2-3 times with PBS.

-

Add the pre-warmed this compound working solution to the cells and incubate for 15-45 minutes at 37°C, protected from light. The optimal incubation time may vary between cell lines.

-

After incubation, wash the cells 2-3 times with PBS for 5 minutes each.

-

Cover the cells with pre-warmed, serum-free medium or PBS for imaging.

Imaging:

-

Live-cell imaging can be performed using an excitation wavelength of approximately 488 nm and collecting the emission at around 520 nm.

-

For co-localization studies, a nuclear counterstain like Hoechst 33342 can be used.

In Vivo Staining Protocol for C. elegans

This protocol is adapted from the original study demonstrating the use of this compound in a whole organism.

Materials:

-

This compound

-

Hoechst 33342 (for nuclear co-localization)

-

M9 buffer

-

C. elegans (wild-type and experimental strains, e.g., sir-2.1 overexpressors)

Staining Procedure:

-

Prepare a loading solution containing 50 µM this compound and 150 µM Hoechst 33342 in M9 buffer.

-

Incubate the worms in the loading solution for 8 hours.

-

After incubation, transfer the worms to a fresh plate to recover.

-

For oxidative stress induction, treat the worms with a stressor such as 10 mM H₂O₂ for 30 minutes.

Imaging:

-

Mount the worms on an agar pad for imaging.

-

Acquire fluorescence images using appropriate filter sets for this compound and Hoechst 33342.

Sirtuin-Mediated Regulation of Nuclear H₂O₂

The interplay between sirtuins and oxidative stress is complex. Sirtuins can enhance the cellular defense against oxidative stress, while high levels of oxidative stress can, in turn, inhibit sirtuin activity. This compound is a key tool to dissect this relationship within the nuclear compartment.

Studies using this compound in C. elegans have provided direct evidence for the role of sirtuins in regulating nuclear H₂O₂. Worms overexpressing sir-2.1, a homolog of SIRT1, exhibit lower basal levels of nuclear H₂O₂ and are more resistant to exogenous oxidative stress.

| Strain | Condition | Relative this compound Fluorescence (Arbitrary Units) | Reference |

| Wild-type (N2) | Basal | ~1.0 | |

| sir-2.1 O/E | Basal | Lower than wild-type | |

| Wild-type (N2) | + 10 mM H₂O₂ | Significant increase | |

| sir-2.1 O/E | + 10 mM H₂O₂ | Lower increase compared to wild-type |

Table 2: Summary of in vivo this compound fluorescence data in C. elegans, demonstrating the effect of sir-2.1 overexpression on nuclear H₂O₂ levels.

Data Analysis and Interpretation

Image Analysis Steps:

-

Background Subtraction: Measure the mean fluorescence intensity of a region of interest (ROI) outside the cells to determine the background signal.

-

Thresholding: Use the background value to set a threshold for the images to specifically select the this compound signal within the nuclei.

-

Quantification: Measure the mean fluorescence intensity of the thresholded nuclear signal for each cell or organism.

-

Normalization: Normalize the fluorescence intensity of treated cells to that of control cells to determine the relative change in nuclear H₂O₂ levels.

An increase in this compound fluorescence intensity is directly proportional to an increase in the concentration of nuclear H₂O₂. When studying sirtuins, a decrease in this compound signal upon treatment with a sirtuin activator would suggest that the sirtuin's activity leads to a reduction in nuclear oxidative stress.

Conclusion

This compound is a highly effective and specific tool for the quantification of nuclear hydrogen peroxide. Its application has been instrumental in elucidating the role of sirtuins in mitigating oxidative stress within the nucleus. This technical guide provides the necessary framework for researchers to employ this compound in their studies, paving the way for further discoveries in the fields of aging, neurodegeneration, and cancer, where sirtuins and oxidative stress are key players.

References

- 1. A nuclear-localized fluorescent hydrogen peroxide probe for monitoring sirtuin-mediated oxidative stress responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of a Nuclear-Localized Fluorescent Probe for Hydrogen Peroxide and Applications to the Study of Sirtuin-Mediated Oxidative Stress Responses in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of nuclear sirtuins: molecular mechanisms and physiological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Role of NucPE1 in Understanding Nuclear ROS Homeostasis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive oxygen species (ROS) are no longer viewed solely as toxic byproducts of cellular metabolism. It is now understood that they play crucial roles as signaling molecules in a variety of cellular processes. The nucleus, as the repository of the cell's genetic material, is a critical site for ROS signaling, where they can influence gene expression, DNA repair, and cell cycle progression. However, dysregulation of nuclear ROS homeostasis is also linked to DNA damage, genomic instability, and cellular senescence. A key challenge in studying these processes has been the lack of tools to specifically measure ROS within the nuclear compartment in living cells and organisms. Nuclear Peroxy Emerald 1 (NucPE1) is a fluorescent probe developed to address this need, enabling the selective detection and quantification of hydrogen peroxide (H₂O₂) within the nucleus. This technical guide provides a comprehensive overview of this compound, its applications in understanding nuclear ROS homeostasis, and detailed protocols for its use.

Core Principles of this compound

This compound is a chemically synthesized small molecule probe designed to selectively accumulate in the cell nucleus without the need for a genetic tag or targeting sequence.[1][2] Its mechanism of action is based on a reaction with H₂O₂, which triggers a significant increase in its fluorescence emission. This property allows for the real-time visualization and measurement of changes in nuclear H₂O₂ concentrations in response to various stimuli or genetic modifications.

The key features of this compound include:

-

Nuclear Localization: this compound passively accumulates in the nuclei of a wide range of mammalian cell lines and has been successfully used in whole organisms like Caenorhabditis elegans and zebrafish.[2][3][4]

-

Specificity for H₂O₂: The probe exhibits a selective response to hydrogen peroxide over other reactive oxygen and nitrogen species.

-

Fluorescence Response: In the absence of H₂O₂, this compound has a weak fluorescence emission. Upon reaction with H₂O₂, it is converted to a highly fluorescent product, enabling a high signal-to-noise ratio for detection.

Quantitative Data Summary

The spectral properties of this compound are crucial for designing imaging experiments and selecting appropriate filter sets for microscopy and flow cytometry. The following table summarizes the key quantitative parameters of this compound before and after its reaction with H₂O₂.

| Property | This compound (pre-reaction) | This compound (post-reaction with H₂O₂) |

| Absorption Maxima (λabs) | 468 nm and 490 nm | 505 nm |

| Molar Extinction Coefficient (ε) | 27,300 M⁻¹cm⁻¹ and 26,000 M⁻¹cm⁻¹ | 19,100 M⁻¹cm⁻¹ |

| Emission Maximum (λem) | 530 nm | 530 nm |

| Quantum Yield (Φ) | 0.117 | 0.626 |

Data compiled from multiple sources.

Experimental Protocols

Preparation of this compound Staining Solutions

a. Stock Solution (5-10 mM):

-

Dissolve this compound powder in high-quality, anhydrous dimethyl sulfoxide (DMSO).

-

Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots in the dark at -20°C or -80°C for long-term storage (up to 6 months at -80°C).

b. Working Solution (1-10 µM):

-

On the day of the experiment, thaw an aliquot of the this compound stock solution.

-

Dilute the stock solution to the final working concentration (typically 1-10 µM) in a suitable buffer such as serum-free cell culture medium, phosphate-buffered saline (PBS), or Hanks' Balanced Salt Solution (HBSS). The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

Staining Protocol for Adherent Cells

-

Plate cells on a suitable imaging dish or plate (e.g., glass-bottom dishes) and culture overnight or until they reach the desired confluency.

-

Induce the desired experimental treatment (e.g., drug exposure, oxidative stress).

-

Wash the cells 2-3 times with warm PBS to remove any residual medium.

-

Add the pre-warmed this compound working solution to the cells and incubate for 15-45 minutes at 37°C in the dark. The optimal incubation time should be determined for each cell line.

-

After incubation, wash the cells 2-3 times with warm PBS (5 minutes per wash) to remove any excess probe.

-

Add pre-warmed, serum-free medium or PBS to the cells to keep them hydrated during imaging.

-

Proceed immediately to fluorescence microscopy or flow cytometry.

Staining Protocol for Suspension Cells

-

Treat the suspension cells with the experimental drug or stimulus in culture.

-

Harvest the cells by centrifugation at 1000g for 3-5 minutes at 4°C.

-

Discard the supernatant and wash the cell pellet twice with cold PBS, with a centrifugation step after each wash.

-

Resuspend the cells in the pre-warmed this compound working solution and incubate for 15-45 minutes at 37°C in the dark.

-

After incubation, centrifuge the cells, discard the supernatant, and wash 2-3 times with warm PBS.

-

Resuspend the final cell pellet in a suitable buffer for analysis by flow cytometry or for imaging on a glass slide.

Fluorescence Imaging and Analysis

a. Fluorescence Microscopy:

-

Excitation: Use a 488 nm or 514 nm laser line for excitation.

-

Emission: Collect the emission signal around 520-554 nm.

-

Image Analysis: Use software such as ImageJ to quantify the mean fluorescence intensity within the nucleus. The nucleus can be co-stained with a DNA dye like Hoechst 33342 (excitation ~780 nm two-photon, emission 436-501 nm) to create a nuclear mask for accurate quantification.

b. Flow Cytometry:

-

Acquire the this compound signal using the appropriate channels (e.g., FITC channel).

-

The this compound signal can also be used to analyze the cell cycle due to its interaction with DNA.

Signaling Pathways and Experimental Workflows

Investigating the Role of Sirtuins in Nuclear ROS Homeostasis

This compound has been instrumental in elucidating the connection between sirtuins, a class of NAD-dependent deacetylases, and the regulation of nuclear ROS. Studies in C. elegans have shown that overexpression of the sirtuin sir-2.1 leads to a reduction in basal nuclear H₂O₂ levels and a blunted response to exogenous oxidative stress. This suggests that sirtuins play a role in promoting longevity by enhancing the cell's capacity to manage nuclear ROS.

Caption: Sir-2.1's role in nuclear ROS regulation and longevity.

General Experimental Workflow Using this compound

The following diagram illustrates a typical workflow for using this compound to investigate the impact of a gene or compound on nuclear H₂O₂ levels.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of a Nuclear-Localized Fluorescent Probe for Hydrogen Peroxide and Applications to the Study of Sirtuin-Mediated Oxidative Stress Responses in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A nuclear-localized fluorescent hydrogen peroxide probe for monitoring sirtuin-mediated oxidative stress responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

NucPE1: A Technical Guide for Investigating the DNA Damage Response

For Researchers, Scientists, and Drug Development Professionals

Introduction

The integrity of our genome is under constant threat from both endogenous and exogenous sources of DNA damage. Reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), are major contributors to this damage, leading to lesions that, if left unrepaired, can result in mutations, genomic instability, and cellular demise. The DNA Damage Response (DDR) is a complex signaling network that detects DNA lesions, arrests the cell cycle to allow for repair, and, if the damage is too severe, can trigger apoptosis. Understanding the intricacies of the DDR is paramount for research in cancer biology, neurodegenerative diseases, and aging, as well as for the development of novel therapeutics.

Nuclear Peroxy Emerald 1 (NucPE1) is a powerful tool for investigating the DDR, specifically the events initiated by oxidative stress. It is a fluorescent probe that selectively accumulates in the cell nucleus and exhibits a marked increase in fluorescence upon reaction with H₂O₂.[1] This property allows for the real-time visualization and quantification of nuclear H₂O₂, a key signaling molecule in the oxidative stress response and an initiator of DNA damage. This technical guide provides an in-depth overview of this compound, its application in DDR studies, detailed experimental protocols, and data interpretation strategies.

Mechanism of Action and Spectral Properties

This compound is a boronate-based probe. The boronate group acts as a quenching moiety, suppressing the fluorescence of the emerald fluorophore. In the presence of H₂O₂, the boronate is cleaved, releasing the highly fluorescent fluorophore.[1] This "turn-on" mechanism provides a high signal-to-noise ratio for detecting nuclear H₂O₂.

Spectral Data

The following table summarizes the key spectral properties of this compound before and after its reaction with H₂O₂.

| Probe State | Absorption (λabs) | Molar Extinction Coefficient (ε) | Emission (λem) | Quantum Yield (Φ) |

| This compound (unreacted) | 468 nm, 490 nm | 27,300 M⁻¹cm⁻¹, 26,000 M⁻¹cm⁻¹ | 530 nm | 0.117 |

| This compound (reacted with H₂O₂) | 505 nm | 19,100 M⁻¹cm⁻¹ | 530 nm | 0.626 |

Data compiled from Dickinson BC, et al. Chem Biol. 2011.[1]

Data Presentation: Correlating this compound Fluorescence with DNA Damage

While this compound directly measures nuclear H₂O₂, a key initiator of oxidative DNA damage, a direct quantitative correlation between this compound fluorescence intensity and specific DNA damage markers in a single study is not yet extensively documented in the available literature. However, the established link between H₂O₂ and the formation of DNA lesions allows for a logical and experimentally verifiable correlation. Researchers can generate such correlative data by performing parallel experiments measuring this compound fluorescence and quantifying DNA damage using established assays.

The following table provides a template for how such quantitative data could be structured. It is hypothesized that increasing concentrations of an H₂O₂-inducing agent would lead to a dose-dependent increase in both this compound fluorescence and markers of DNA damage.

| Treatment (H₂O₂-inducing agent) | Mean this compound Fluorescence Intensity (Arbitrary Units) | Average Number of γH2AX Foci per Nucleus | Percentage of DNA in Comet Tail |

| Control (Vehicle) | Baseline | < 1 | < 5% |

| Treatment 1 (Low Dose) | > Baseline | > 1 | > 5% |

| Treatment 2 (Medium Dose) | >> Baseline | >> 1 | >> 5% |

| Treatment 3 (High Dose) | >>> Baseline | >>> 1 | >>> 5% |

This is a template table. Actual values would need to be determined experimentally.

Experimental Protocols

Measurement of Nuclear H₂O₂ using this compound

This protocol describes the use of this compound for the detection of nuclear H₂O₂ in mammalian cells using fluorescence microscopy and flow cytometry.

Materials:

-

This compound (stock solution typically 5-10 mM in DMSO)

-

Mammalian cell line of interest

-

Appropriate cell culture medium

-

Phosphate-buffered saline (PBS)

-

Hoechst 33342 (for nuclear co-localization)

-

H₂O₂ or other agent to induce oxidative stress

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Culture: Plate cells on a suitable imaging dish (for microscopy) or in a multi-well plate (for flow cytometry) and allow them to adhere overnight.

-

This compound Loading:

-

Prepare a working solution of this compound at a final concentration of 10 µM in serum-free medium or PBS.

-

If co-staining for nuclear localization, add Hoechst 33342 at a final concentration of 1 µg/mL.

-

Remove the culture medium from the cells and wash once with PBS.

-

Add the this compound working solution (with Hoechst, if applicable) to the cells and incubate for 30-45 minutes at 37°C in the dark.

-

-

Induction of Oxidative Stress:

-

Wash the cells twice with PBS to remove excess probe.

-

Add fresh culture medium containing the desired concentration of H₂O₂ or other stress-inducing agent.

-

Incubate for the desired period (e.g., 30 minutes to 1 hour).

-

-

Imaging and Analysis:

-

Fluorescence Microscopy:

-

Wash the cells once with PBS.

-

Add fresh PBS or imaging buffer to the cells.

-

Image the cells using a fluorescence microscope.

-

This compound Excitation/Emission: ~490 nm / ~530 nm

-

Hoechst 33342 Excitation/Emission: ~350 nm / ~461 nm

-

Quantify the mean fluorescence intensity of this compound within the nucleus (defined by the Hoechst signal) using image analysis software such as ImageJ or CellProfiler.

-

-

Flow Cytometry:

-

Wash the cells once with PBS.

-

Trypsinize and collect the cells in a suitable buffer (e.g., PBS with 2% FBS).

-

Analyze the cells on a flow cytometer, detecting the this compound signal in the appropriate channel (e.g., FITC).

-

-

Co-staining of this compound and γH2AX for Simultaneous Detection of Nuclear H₂O₂ and DNA Double-Strand Breaks

This protocol provides a method for the sequential staining of live cells with this compound followed by immunofluorescence for the DNA damage marker γH2AX.

Materials:

-

All materials from Protocol 1

-

4% Paraformaldehyde (PFA) in PBS

-

0.25% Triton X-100 in PBS

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody: anti-γH2AX (phospho S139)

-

Fluorescently labeled secondary antibody (e.g., Alexa Fluor 647-conjugated)

Procedure:

-

This compound Staining and Treatment: Follow steps 1-3 from Protocol 1.

-

Fixation:

-

After the treatment period, remove the medium and wash the cells once with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization:

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Blocking:

-

Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour at room temperature.

-

-

Antibody Staining:

-

Incubate the cells with the primary anti-γH2AX antibody diluted in blocking solution overnight at 4°C.

-

The next day, wash the cells three times with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

-

Imaging and Analysis:

-

Mount the coverslips with a suitable mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Image the cells using a confocal microscope.

-

Quantify the this compound fluorescence intensity and the number of γH2AX foci within the nucleus.

-

Mandatory Visualizations

Signaling Pathway

Caption: H₂O₂-Induced DNA Damage Response Pathway.

Experimental Workflow

Caption: Experimental workflow for using this compound in DDR studies.

Logical Relationship

Caption: Logical relationship of this compound signal and DDR.

Conclusion

This compound is a valuable and specific tool for the real-time detection of nuclear H₂O₂, a critical mediator of oxidative stress and a potent inducer of DNA damage. By enabling the visualization and quantification of this key upstream event, this compound provides researchers with a powerful method to investigate the initial stages of the oxidative DNA damage response. When combined with established downstream markers of DNA damage, such as γH2AX, this compound can be used to build a more complete picture of the cellular response to oxidative insults. The protocols and conceptual frameworks provided in this guide are intended to facilitate the integration of this compound into studies aimed at unraveling the complexities of the DNA damage response, with potential applications in basic research and the development of novel therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols for NucPE1 Staining in Live Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

NucPE1 (Nuclear Peroxy Emerald 1) is a fluorescent probe designed for the specific detection of hydrogen peroxide (H₂O₂) within the nucleus of live mammalian cells.[1][2][3][4] This probe exhibits a significant increase in fluorescence intensity upon reaction with H₂O₂, enabling the visualization and quantification of nuclear H₂O₂ levels.[1] this compound is cell-permeant and localizes to the cell nucleus, making it a valuable tool for studying nuclear oxidative stress and redox signaling in real-time. Its application extends to various research areas, including the investigation of DNA damage responses, sirtuin-mediated oxidative stress responses, and cellular aging.

Mechanism of Action

This compound's functionality is based on a chemical reaction with hydrogen peroxide. In its native state, this compound has low fluorescence. Upon reacting with H₂O₂, it is converted to a highly fluorescent form. This reaction allows for the sensitive detection of H₂O₂ fluxes specifically within the nuclear compartment. While the precise mechanism of its nuclear localization is still under investigation, it is thought to be related to its interaction with DNA.

Caption: Mechanism of this compound action in live cells.

Data Presentation

| Parameter | Value | Reference |

| Probe Name | This compound (Nuclear Peroxy Emerald 1) | |

| Target Analyte | Hydrogen Peroxide (H₂O₂) | |

| Cellular Localization | Nucleus | |

| Excitation Wavelength (post-reaction) | ~505 nm | |

| Emission Wavelength (post-reaction) | ~530 nm | |

| Recommended Working Concentration | 10 µM | |

| Recommended Incubation Time | 45 minutes | |

| Excitation Laser (for imaging) | 488 nm (Argon laser) | |

| Emission Collection (for imaging) | ~520 nm | |

| Stock Solution Solvent | DMSO | |

| Stock Solution Storage | -20°C or -80°C, protected from light |

Experimental Protocols

Reagent Preparation

-

This compound Stock Solution (5-10 mM): Dissolve the this compound powder in high-quality, anhydrous DMSO to make a 5-10 mM stock solution.

-

Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Staining Protocol for Live Mammalian Cells (Microscopy)

-

Cell Culture: Plate mammalian cells on a suitable imaging vessel (e.g., glass-bottom dishes or chamber slides) and culture until they reach the desired confluency.

-

Prepare Staining Solution: On the day of the experiment, dilute the this compound stock solution in a serum-free medium or a suitable buffer (e.g., HBSS or PBS) to a final working concentration of 10 µM.

-

Cell Staining: Remove the culture medium from the cells and add the this compound staining solution.

-

Incubation: Incubate the cells for 45 minutes at 37°C in the dark.

-

Washing (Optional but Recommended): After incubation, gently wash the cells once or twice with a pre-warmed, serum-free medium or buffer to remove excess probe and improve the signal-to-noise ratio.

-

Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters. For live-cell imaging, this compound can be excited using a 488 nm argon laser, and the emission can be collected at approximately 520 nm. If co-staining with a nuclear counterstain like Hoechst dye, use appropriate filter sets and sequential scanning modes to avoid spectral overlap.

Staining Protocol for Flow Cytometry

-

Cell Preparation: Harvest and resuspend the cells in a suitable buffer (e.g., PBS) to a concentration of approximately 1x10⁶ cells/mL.

-

Staining: Add the this compound working solution (10 µM) to the cell suspension.

-

Incubation: Incubate the cell suspension for 45 minutes at 37°C in the dark.

-

Washing: After incubation, wash the cells by centrifugation and resuspend them in fresh buffer.

-

Analysis: Analyze the stained cells using a flow cytometer with excitation at 488 nm and emission collection around 520 nm.

Caption: Experimental workflow for this compound staining.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A nuclear-localized fluorescent hydrogen peroxide probe for monitoring sirtuin-mediated oxidative stress responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of a Nuclear-Localized Fluorescent Probe for Hydrogen Peroxide and Applications to the Study of Sirtuin-Mediated Oxidative Stress Responses in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medchemexpress LLC HY-101859 5mg Medchemexpress, this compound CAS:1404091-23-1 | Fisher Scientific [fishersci.com]

Application Notes and Protocols for NucPE1: Preparation of Stock and Working Solutions with DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

NucPE1 (Nuclear Peroxy Emerald 1) is a fluorescent probe designed for the specific detection of hydrogen peroxide (H₂O₂) within the cell nucleus.[1][2][3] Its ability to selectively accumulate in the nucleus without a specific targeting moiety makes it a valuable tool for investigating nuclear oxidative stress and its role in various cellular processes, including signaling pathways related to aging and disease.[4][5] This document provides detailed protocols for the preparation of this compound stock and working solutions using dimethyl sulfoxide (DMSO) and its application in cell-based assays.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the preparation and use of this compound.

Table 1: this compound Properties

| Property | Value | Reference |

| Molecular Weight | 483.36 g/mol | |

| Solubility in DMSO | 25 mg/mL (51.72 mM) | |

| Excitation Wavelength (max) | 490 nm (before H₂O₂ reaction) / 505 nm (after H₂O₂ reaction) | |

| Emission Wavelength (max) | 530 nm |

Table 2: Solution Preparation Parameters

| Solution | Solvent | Concentration Range | Storage Conditions |

| Stock Solution | DMSO | 5 - 10 mM | Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. |

| In Vitro Working Solution | Serum-free medium, HBSS, or PBS | 1 - 10 µM | Prepare fresh before use. |

| In Vivo Working Solution | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.17 mM) | Prepare fresh on the day of use. |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated this compound stock solution in DMSO.

Materials:

-

This compound powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Allow the this compound powder to equilibrate to room temperature before opening the vial.

-

To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution from 1 mg of this compound (MW: 483.36), add approximately 207 µL of DMSO.

-

Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.

-

Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light. The stock solution is stable for up to 1 month at -20°C and up to 6 months at -80°C.

Protocol 2: Preparation of this compound Working Solution for In Vitro Cell-Based Assays

This protocol details the dilution of the DMSO stock solution to a working concentration for treating cells.

Materials:

-

This compound stock solution (5-10 mM in DMSO)

-

Appropriate buffer (e.g., serum-free cell culture medium, Hanks' Balanced Salt Solution (HBSS), or Phosphate-Buffered Saline (PBS))

Procedure:

-

Thaw a single aliquot of the this compound stock solution at room temperature.

-

Dilute the stock solution with the chosen buffer to the desired final working concentration (typically in the range of 1-10 µM). For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock solution, add 1 µL of the stock solution to 999 µL of buffer.

-

Mix the working solution gently but thoroughly.

-

The working solution should be prepared fresh immediately before use.

Protocol 3: Staining of Adherent Cells with this compound

This protocol provides a general procedure for staining adherent cells to detect nuclear H₂O₂.

Materials:

-

Adherent cells cultured on coverslips or in multi-well plates

-

This compound working solution (1-10 µM)

-

PBS or other appropriate wash buffer

-

Serum-free medium or PBS for imaging

Procedure:

-

Culture adherent cells to the desired confluency on a suitable imaging vessel.

-

Remove the culture medium and wash the cells 2-3 times with PBS.

-

Add the pre-warmed this compound working solution to the cells, ensuring the entire surface is covered.

-

Incubate the cells for 15-45 minutes at 37°C in the dark. The optimal incubation time may vary depending on the cell type and experimental conditions.

-

After incubation, discard the working solution and wash the cells 2-3 times with PBS for 5 minutes each.

-

Add pre-warmed serum-free medium or PBS to the cells to keep them moist during imaging.

-

Proceed with fluorescence imaging using a confocal microscope or a fluorescence plate reader. For this compound, an excitation wavelength of approximately 488 nm and an emission collection around 520-530 nm is recommended.

Protocol 4: Staining of Suspension Cells with this compound

This protocol outlines the procedure for staining suspension cells.

Materials:

-

Suspension cells

-

This compound working solution (1-10 µM)

-

PBS or other appropriate wash buffer

-

Centrifuge

Procedure:

-

Collect the suspension cells by centrifugation at approximately 1000 x g for 3-5 minutes.

-

Discard the supernatant and wash the cell pellet twice with PBS, centrifuging after each wash.

-

Resuspend the cell pellet in the this compound working solution at a concentration of approximately 1x10⁶ cells/mL.

-

Incubate the cells for 15-30 minutes at 37°C in the dark.

-

After incubation, centrifuge the cells to pellet them and discard the supernatant.

-

Wash the cells 2-3 times with PBS.

-

Resuspend the final cell pellet in a suitable buffer for analysis.

-

Analyze the stained cells by flow cytometry or fluorescence microscopy.

Visualizations

The following diagrams illustrate the workflow for preparing this compound solutions and a conceptual signaling pathway where this compound can be applied.

References

- 1. glpbio.com [glpbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A nuclear-localized fluorescent hydrogen peroxide probe for monitoring sirtuin-mediated oxidative stress responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of a Nuclear-Localized Fluorescent Probe for Hydrogen Peroxide and Applications to the Study of Sirtuin-Mediated Oxidative Stress Responses in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for NucPE1 in HeLa Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of NucPE1 (Nuclear Peroxy Emerald 1), a fluorescent probe for detecting nuclear hydrogen peroxide (H₂O₂), in HeLa cells. This document includes detailed protocols for cell preparation, probe incubation, and imaging, as well as information on the underlying signaling pathways that can be investigated using this tool.

Introduction to this compound

This compound is a fluorescent sensor designed to selectively accumulate in the cell nucleus and respond to changes in hydrogen peroxide levels.[1][2] Upon reaction with H₂O₂, this compound exhibits a significant increase in fluorescence emission, allowing for the sensitive detection of nuclear H₂O₂ fluxes.[1] Its ability to localize within the nucleus makes it a valuable tool for studying the role of nuclear oxidative stress in various cellular processes, including DNA damage, cell cycle regulation, and apoptosis.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the use of this compound in cellular assays.

| Parameter | Value | Reference |

| Probe Concentration | 10 µM | [1] |

| Incubation Time | 45 minutes | [1] |

| Excitation Wavelength | 488 nm (confocal) / 514 nm (Ar laser) | |

| Emission Wavelength | ~520 nm (collected between 522–554 nm) | |

| Storage of Stock Solution | -20°C for 1 month; -80°C for 6 months (protect from light) |

Experimental Protocols

Materials

-

This compound probe

-

HeLa cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

Hoechst 33342 (for nuclear co-staining, optional)

-

Fluorescence microscope or flow cytometer

Protocol for this compound Staining and Imaging of HeLa Cells

-

Cell Culture:

-

Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere and grow to the desired confluency (typically 40-50% for imaging). This usually requires 16-24 hours of incubation.

-

-

Preparation of this compound Staining Solution:

-

Prepare a stock solution of this compound in DMSO.

-

On the day of the experiment, dilute the this compound stock solution in serum-free medium to a final working concentration of 10 µM.

-

-

This compound Loading:

-

Remove the culture medium from the HeLa cells.

-

Wash the cells once with PBS.

-

Add the 10 µM this compound staining solution to the cells.

-

Incubate the cells for 45 minutes at 37°C in the dark.

-

-

Washing:

-

After incubation, remove the staining solution.

-

Wash the cells twice with PBS to remove any excess probe.

-

-

Imaging:

-

Add fresh culture medium or PBS to the cells for imaging.

-

For live-cell imaging, use a fluorescence microscope equipped with appropriate filters.

-

Excite this compound at 488 nm and collect the emission signal around 520 nm.

-

If co-staining with a nuclear marker like Hoechst 33342, use appropriate filters for that dye as well (e.g., excitation at ~350 nm and emission at ~460 nm).

-

Acquire images using identical microscope settings for all experimental conditions to ensure comparability.

-

Data Analysis

-

Image analysis can be performed using software such as ImageJ.

-

To quantify the fluorescence intensity, define a region of interest (ROI) within the nucleus of the cells.

-

Measure the mean fluorescence intensity within the ROIs.

-

Correct for background fluorescence by measuring the intensity of a region without cells and subtracting it from the cellular fluorescence measurements.

Visualization of Workflow and Signaling Pathway

References

Application Notes and Protocols for NucPE1 Sample Preparation for Confocol Microscopy

Introduction

NucPE1 (Nuclear Peroxy Emerald 1) is a fluorescent probe designed for the detection of hydrogen peroxide (H₂O₂) specifically within the cell nucleus.[1][2][3][4] This probe is valuable for researchers studying oxidative stress and redox signaling pathways, particularly those localized to the nucleus. This compound is cell-permeable and selectively accumulates in the nuclei of various mammalian cell lines and even in whole organisms like C. elegans.[1] Upon reaction with H₂O₂, this compound undergoes a significant increase in fluorescence emission, enabling the visualization and quantification of nuclear H₂O₂ fluxes. These application notes provide a detailed protocol for the preparation of samples stained with this compound for analysis by confocal microscopy.

Mechanism of Action

This compound operates through a boronate deprotection mechanism. In its initial state, the probe exhibits low fluorescence. When this compound reacts with hydrogen peroxide, the boronate group is cleaved, converting the molecule into a highly fluorescent product. This "turn-on" response provides a high signal-to-background ratio, which is ideal for imaging. The probe's inherent chemical properties allow it to localize to the nucleus without the need for a specific nuclear targeting moiety, although the precise mechanism for this localization is still under investigation.

The reaction with H₂O₂ shifts the probe's spectral properties. Unreacted this compound has major absorption peaks at 468 nm and 490 nm, with a weak emission at 530 nm. After reacting with H₂O₂, the resulting fluorophore has a major absorption band at 505 nm and a significantly enhanced emission at 530 nm.

dot graph "NucPE1_Mechanism" { layout=dot; rankdir="LR"; bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes this compound [label="this compound (Low Fluorescence)", fillcolor="#FBBC05", fontcolor="#202124"]; H2O2 [label="Nuclear H₂O₂", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Fluorescent Product\n(High Fluorescence)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges this compound -> Product [label="Boronate Deprotection", color="#EA4335", fontcolor="#202124"]; H2O2 -> this compound [arrowhead=none, style=dashed, color="#4285F4"];

} caption { label = "this compound Mechanism of Action."; fontsize = 10; fontname = "Arial"; }

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the use of this compound.

| Parameter | Value | Reference |

| Excitation Wavelength (Unreacted) | 468 nm, 490 nm | |

| Excitation Wavelength (Post-Reaction) | 505 nm | |

| Recommended Laser Line for Imaging | 488 nm or 514 nm | |

| Emission Wavelength | 530 nm | |

| Emission Collection Range | 520 nm or 522-554 nm | |

| Stock Solution Concentration | 5-10 mM in DMSO | |

| Working Concentration | 10 µM | |

| Incubation Time | 15-45 minutes | |

| Incubation Temperature | 37°C | |

| Storage of Stock Solution | -20°C for 1 month; -80°C for 6 months |

Experimental Protocols

This section provides detailed protocols for staining both live and fixed cells with this compound for confocal microscopy.

Protocol 1: Live-Cell Imaging of Nuclear H₂O₂

This protocol is designed for the real-time visualization of hydrogen peroxide dynamics in the nuclei of living cells.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Cell culture medium (serum-free for staining, e.g., HBSS or PBS)

-

Cells cultured on imaging-compatible dishes or coverslips

-

Phosphate-Buffered Saline (PBS)

-

Confocal microscope with a 488 nm or 514 nm laser line

Procedure:

-

Preparation of this compound Stock Solution:

-

Prepare a 5-10 mM stock solution of this compound by dissolving the powder in anhydrous DMSO.

-

Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

-

-

Preparation of this compound Working Solution:

-

On the day of the experiment, dilute the this compound stock solution to a final working concentration of 10 µM in a suitable serum-free medium or buffer (e.g., HBSS, PBS). Pre-warm the solution to 37°C.

-

-

Cell Staining:

-

Grow cells to the desired confluency on a confocal-compatible imaging dish or coverslip.

-

Aspirate the existing culture medium from the cells.

-

Wash the cells once with pre-warmed PBS.

-

Add the 10 µM this compound working solution to the cells, ensuring the entire surface is covered.

-

Incubate the cells for 45 minutes at 37°C in the dark.

-

-

Washing:

-

After incubation, aspirate the this compound working solution.

-

Wash the cells 2-3 times with pre-warmed PBS or serum-free medium to remove any unbound probe.

-

After the final wash, add fresh pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.

-

-

Confocal Imaging:

-

Immediately transfer the sample to the confocal microscope.

-

Excite the this compound probe using a 488 nm or 514 nm laser line.

-

Collect the emission signal using a detector set to approximately 520 nm or a range of 522-554 nm.

-

Adjust laser power and detector gain to obtain an optimal signal-to-noise ratio while minimizing phototoxicity.

-

For co-staining with other dyes (e.g., Hoechst for nuclear localization), use the multitracking mode to prevent spectral bleed-through.

-

dot digraph "Live_Cell_Workflow" { layout=dot; rankdir="TB"; bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start: Cultured Cells", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Prep_Stock [label="Prepare this compound\nStock (5-10 mM in DMSO)", fillcolor="#FBBC05", fontcolor="#202124"]; Prep_Working [label="Prepare Working Solution\n(10 µM in medium)", fillcolor="#FBBC05", fontcolor="#202124"]; Wash1 [label="Wash Cells with PBS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate with this compound\n(45 min, 37°C, dark)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash2 [label="Wash Cells 2-3x\nwith PBS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Image [label="Confocal Imaging\n(Ex: 488nm, Em: ~520nm)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Data Acquisition", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Wash1 [color="#5F6368"]; Prep_Stock -> Prep_Working [style=dashed, color="#5F6368"]; Wash1 -> Incubate [label="Add Working Solution", color="#5F6368"]; Incubate -> Wash2 [color="#5F6368"]; Wash2 -> Image [color="#5F6368"]; Image -> End [color="#5F6368"]; } caption { label = "Live-Cell Imaging Workflow for this compound."; fontsize = 10; fontname = "Arial"; }

Protocol 2: Fixed-Cell Staining (Post-Fixation Staining)

While this compound is primarily designed for live-cell imaging to detect dynamic changes in H₂O₂, this protocol provides a method for staining fixed cells. Note that fixation may alter the cellular redox state, and results should be interpreted accordingly.

Materials:

-

This compound working solution (10 µM)

-

Cells cultured on coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

PBS

-

Mounting medium (preferably with an antifade reagent)

-

Microscope slides

Procedure:

-

Cell Culture and Fixation:

-

Culture cells on glass coverslips to the desired density.

-

Wash the cells gently with PBS.

-

Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each to remove the fixative.

-

-

Staining:

-

Add the 10 µM this compound working solution to the fixed cells.

-

Incubate for 30-45 minutes at room temperature, protected from light.

-

-

Washing and Mounting:

-

Wash the coverslips three times with PBS for 5 minutes each to remove unbound probe.

-

Carefully mount the coverslip onto a microscope slide using an antifade mounting medium.

-

Seal the edges of the coverslip with nail polish or a commercial sealant to prevent drying.

-

-

Imaging:

-

Image the samples on a confocal microscope using the settings described in the live-cell protocol. Samples should be imaged promptly after preparation for best results.

-

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Weak or No Signal | - Low expression of H₂O₂.- Probe degradation.- Incorrect microscope settings. | - Use a positive control (e.g., treat cells with a known H₂O₂ inducer).- Ensure proper storage of this compound stock solution.- Verify laser lines and detector settings are correct for this compound's spectral properties. |

| High Background Fluorescence | - Incomplete removal of unbound probe.- Autofluorescence of cells or medium. | - Increase the number and duration of washing steps.- Use phenol red-free medium for imaging.- Image an unstained control sample to assess autofluorescence levels. |

| Phototoxicity or Photobleaching | - Excessive laser power.- Prolonged exposure time. | - Use the lowest laser power that provides a detectable signal.- Reduce the image acquisition time or use time-lapse settings with longer intervals.- Use an antifade reagent in the mounting medium for fixed cells. |

| Probe Not Localizing to Nucleus | - Cell type variability.- Poor cell health. | - Co-stain with a known nuclear marker like Hoechst 33342 or DAPI to confirm localization.- Ensure cells are healthy and not undergoing apoptosis or necrosis. |

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of a Nuclear-Localized Fluorescent Probe for Hydrogen Peroxide and Applications to the Study of Sirtuin-Mediated Oxidative Stress Responses in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. A nuclear-localized fluorescent hydrogen peroxide probe for monitoring sirtuin-mediated oxidative stress responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Live-Cell Imaging with NucPE1 Fluorescence

For Researchers, Scientists, and Drug Development Professionals

Introduction

NucPE1 (Nuclear Peroxy Emerald 1) is a fluorescent probe designed for the specific detection of hydrogen peroxide (H₂O₂) within the nucleus of living cells.[1][2] Its ability to selectively accumulate in the nucleus without a dedicated targeting moiety makes it a valuable tool for investigating nuclear oxidative stress and its role in various cellular processes, including signaling pathways mediated by sirtuins.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in live-cell imaging, with a focus on drug discovery and development applications.

This compound operates on a boronate deprotection mechanism. In its native state, the probe exhibits weak fluorescence. Upon reaction with H₂O₂, the boronate group is cleaved, yielding a highly fluorescent product. This "turn-on" response allows for the sensitive detection of changes in nuclear H₂O₂ levels.

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound, providing a reference for experimental setup and data interpretation.

Table 1: Spectral and Physicochemical Properties of this compound

| Property | Value | Reference |

| Form | Before H₂O₂ Reaction | After H₂O₂ Reaction |

| Excitation Wavelength (λex) | 468 nm and 490 nm | 505 nm |

| Emission Wavelength (λem) | ~530 nm (weak) | ~530 nm (strong) |

| Molar Extinction Coefficient (ε) | 27,300 M⁻¹cm⁻¹ (at 468 nm) and 26,000 M⁻¹cm⁻¹ (at 490 nm) | 19,100 M⁻¹cm⁻¹ |

| Quantum Yield (Φ) | 0.117 | 0.626 |

| Storage | ||

| Stock Solution (-20°C) | 1 month (protect from light) | |

| Stock Solution (-80°C) | 6 months (protect from light, under nitrogen) |

Table 2: Recommended Live-Cell Imaging Settings for this compound

| Parameter | Recommended Setting | Notes |

| Microscope | Confocal or spinning disk microscope | Ideal for optical sectioning and reducing out-of-focus light. |

| Excitation Source | Argon laser | Commonly available on confocal microscopes. |

| Excitation Wavelength | 488 nm or 514 nm | Choose the laser line closest to the optimal excitation of the H₂O₂-reacted this compound. |

| Emission Collection | 520 - 554 nm | Use a bandpass filter to collect the peak emission of this compound. |

| Laser Power | 1-5% | Use the lowest laser power necessary to obtain a good signal-to-noise ratio to minimize phototoxicity and photobleaching. |

| Exposure Time | 100 - 500 ms | Adjust based on cell type, probe concentration, and signal intensity. |

| Pinhole | 1 Airy Unit | For optimal confocality. |

| Co-staining (e.g., with Hoechst 33342) | Sequential scanning or two-photon excitation | To avoid spectral bleed-through. For Hoechst 33342 with two-photon, use excitation around 780 nm and collect emission between 436-501 nm. |

Signaling Pathway

Nuclear Hydrogen Peroxide and SIRT1 Signaling